molecular formula C22H19Cl3N4O B8701935 4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-

4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-

Cat. No.: B8701935
M. Wt: 461.8 g/mol
InChI Key: YYOQFOPFAQBTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl- is a useful research compound. Its molecular formula is C22H19Cl3N4O and its molecular weight is 461.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H19Cl3N4O

Molecular Weight

461.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1,5,5-trimethylimidazol-4-one

InChI

InChI=1S/C22H19Cl3N4O/c1-12-18(20-26-21(30)22(2,3)28(20)4)27-29(17-10-9-15(24)11-16(17)25)19(12)13-5-7-14(23)8-6-13/h5-11H,1-4H3

InChI Key

YYOQFOPFAQBTMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=NC(=O)C(N2C)(C)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4a (1.0 g, 2.62 mmol) in toluene (30 mL) at 0° C. were sequentially added DMF (0.2 mL) and oxalyl chloride (1.48 g, 11.66 mmol) dropwise. The resulting mixture was allowed to warm to room temperature and stirred for 1 h, then transferred slowly to a mixture of 5a (0.50 g, 4.30 mmol) and triethylamine (0.42 g, 4.16 mmol) in THF (30 mL) at 0° C. After the mixture was warmed and stirred at room temperature for 15 h, the reaction was quenched with water and extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude residue (1.22 g), which without purification, underwent intramolecular cyclization by treatment with sodium methoxide (270 mg, 5.00 mmol) in methanol (30 mL) at 60° C. for 4 h. After the reaction was complete, the reaction mixture was concentrated and poured into ice water and the resulting mixture was extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel with hexanes/ethyl acetate (1:1) to afford the desired product 6 (0.67 g, 55%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.41 (d, 1H), 7.25 (d, 2H), 7.22 (dd, 1H), 7.12 (d, 1H), 7.01 (d, 2H), 3.42 (s, 3H), 2.35 (s, 3H), 1.37 (s, 6H); ESMS m/z: 461.0 (M+1).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
sodium methoxide
Quantity
270 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Six
Yield
55%

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